molecular formula C21H19ClN4O4 B1677030 Nucleozin CAS No. 341001-38-5

Nucleozin

Cat. No. B1677030
M. Wt: 426.9 g/mol
InChI Key: OWXBJAPOSQSWAO-UHFFFAOYSA-N
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Description

Nucleozin is an influenza virus inhibitor . It targets influenza A nucleoprotein (NP), a cell-permeable isoxazolylpiperazine compound .


Synthesis Analysis

A series of sulfonyl piperazine nucleozin derivatives were designed and synthesized . The study reported a new series of nucleoprotein inhibitors with a good selectivity window and potential for further development as novel anti-influenza agents . Modifications in the piperazine ring of nucleozin were also analyzed to increase conformational freedom .


Molecular Structure Analysis

The crystal structure of the nucleoprotein-nucleozin complex was reported at 3 Å resolution . This structure reveals the binding sites of nucleozin at nucleoprotein .


Chemical Reactions Analysis

Modifications in the piperazine ring of nucleozin were found to affect its anti-influenza activity . The loss of activity in the more flexible molecules highlights the need for the piperazine ring to maintain the activity of nucleozin analogues .


Physical And Chemical Properties Analysis

Nucleozin has the molecular formula C21H19ClN4O4 and a molecular weight of 426.85 . It is a yellow powder that is soluble in DMSO .

Scientific Research Applications

Nucleotide Analogs in Scientific Research

Nucleotide analogs, such as those similar in function or structure to Nucleozin, play a pivotal role in the field of scientific research, especially in the study of viral mechanisms, cancer therapies, and the understanding of cellular processes.

  • Therapeutic Intracellular Nucleotide Analogs : Research highlights the importance of nucleoside analogs in treating various conditions, emphasizing their roles beyond mere therapeutic agents. They are crucial in studying the intracellular mechanisms of diseases, offering insights into the pharmacology of nucleotide analogs and their impact on cellular functions Jansen et al., 2011.

  • Non-Proliferative Roles in Cancer : Studies also reveal the non-proliferative roles of pyrimidine metabolism (a key pathway for nucleotides) in cancer, indicating that nucleotide metabolism's influence extends beyond cell proliferation to affect cancer cell differentiation and metastasis. This broadens the understanding of nucleotides' roles in oncology, suggesting new therapeutic targets Siddiqui & Ceppi, 2020.

  • Nucleotide Supplementation in Nutrition : The scientific rationale and benefits of nucleotide supplementation have been explored in the context of infant nutrition. This research underscores the potential immunomodulatory and gastrointestinal benefits of dietary nucleotides, providing a foundation for understanding how nucleotides can influence health from an early age Yu, 2002.

  • Diagnostic Applications : Strategies employing plant sensors to diagnose nitrogen status highlight the potential of nucleotide-related technologies in agriculture. This illustrates the application of scientific research in developing practical tools for improving crop management and sustainability Samborski et al., 2009.

Safety And Hazards

Nucleozin is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The advancement of the discovery and design of nucleozin analogs is ongoing . A QSAR model has been developed for the prediction of the anti-influenza activity, which will be useful for further development of nucleozin analogues with antiviral activity .

properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBJAPOSQSWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386481
Record name Nucleozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nucleozin

CAS RN

341001-38-5
Record name Nucleozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341001-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
MJ Amorim, RY Kao, P Digard - Journal of virology, 2013 - Am Soc Microbiol
… Here we detail the inhibitory mechanism of nucleozin, finding … Instead, nucleozin blocked the cytoplasmic trafficking of … We conclude that the primary target of nucleozin is the viral RNP…
Number of citations: 56 journals.asm.org
B Pang, NN Cheung, W Zhang, J Dai, RY Kao… - Scientific Reports, 2016 - nature.com
… are also important for nucleozin binding and Y52H mutant is resistant to nucleozin 13 , we tried to build a model with the Y289/N309 and Y52/Y313 pockets as nucleozin binding sites. …
Number of citations: 22 www.nature.com
S Pei, J Chen, J Yang, L Lai, X Huang… - Letters in Organic …, 2023 - ingentaconnect.com
… In this study, a series of sulfonyl piperazine nucleozin derivatives were designed and synthesized, and their in vitro anti-influenza activity was evaluated. Many of these compounds …
Number of citations: 0 www.ingentaconnect.com
E Correa-Padilla, A Hernández-Cano, G Cuevas… - Plos one, 2023 - journals.plos.org
… of nucleozin analogs, we analyzed piperazine-modified nucleozin analogs to increase conformational freedom. Also, we describe a new synthetic strategy to obtain nucleozin and its …
Number of citations: 1 journals.plos.org
MI Lin, BH Su, CH Lee, ST Wang, WC Wu… - European journal of …, 2015 - Elsevier
… PPQ analogues inhibit the replication of influenza A virus H1N1 with the mode of action similar to nucleozin, but target a different NP site from nucleozin compounds. PPQ resistant WSN …
Number of citations: 20 www.sciencedirect.com
RY Kao, D Yang, LS Lau, WHW Tsui, L Hu, J Dai… - Nature …, 2010 - nature.com
… concentrations of nucleozin. We were not able to obtain escape mutants by using nucleozin as the selecting agent but an escape mutant showing cross-resistance to nucleozin was …
Number of citations: 275 www.nature.com
HC Hung, CL Liu, JTA Hsu, JT Horng… - Analytical …, 2012 - ACS Publications
… presence of nucleozin at various concentrations for 3 h; nucleozin was buffered with 20 mM Tris-HCl (pH 7.5) and 100 mM NaCl. (B) FL spectra of the NP in the presence of nucleozin at …
Number of citations: 30 pubs.acs.org
N Maita, H Taniguchi, H Sakuraba - Acta Cryst, 2011 - scripts.iucr.org
… -nucleozin complex was prepared by soaking native crystal in solution containing 0.25mM nucleozin for … Possible nucleozin binding sites have been found and will be determined after …
Number of citations: 6 scripts.iucr.org
A Weininger - 2013 - weiningerworks.com
… small molecule compound, nucleozin, triggered the aggregation … , Y289H, conferring resistance to nucleozin. Su et al.identified a … found that nucleozin related compound, 3061, induced …
Number of citations: 0 www.weiningerworks.com
CY Su, TJR Cheng, MI Lin, SY Wang… - Proceedings of the …, 2010 - National Acad Sciences
… , are highly resistant to the antiinfluenza activities of either 788 (Nucleozin) or 3061 (FA-2). Consistent … (16) and this report suggested that NP is the target of nucleozin or 3061 (FA-2), the …
Number of citations: 127 www.pnas.org

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